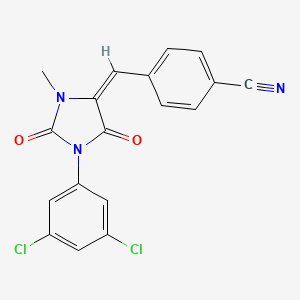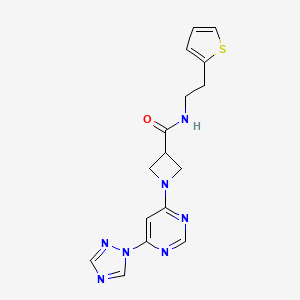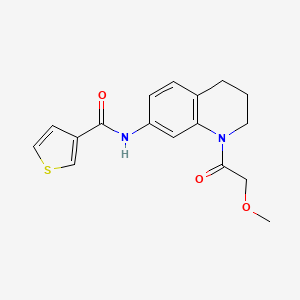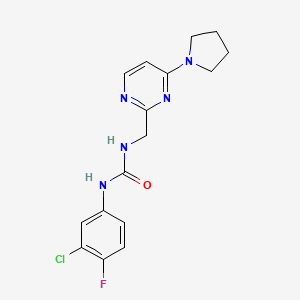
(E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with a complex structure. It contains a dichlorophenyl group, an imidazolidinone group, and a benzonitrile group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The compound has several functional groups, including a dichlorophenyl group, an imidazolidinone group, and a benzonitrile group. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Triazafulvalene Derivatives : A study by Uršič, Svete, & Stanovnik (2010) describes the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, which are derivatives of a new triazafulvalene system. This involves a cycloaddition process followed by substitution and heating in ethanol.
Rapid and Efficient Synthesis of Nitrogen and Sulfur Containing Compounds : Mistry and Desai (2006) detail the preparation of compounds with structural similarities to (E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile. These compounds have been synthesized via microwave-assisted reactions and have shown antibacterial and antifungal activities Mistry & Desai, 2006.
Synthesis of Novel Anticancer Agents : Penthala, Reddy, and Crooks (2011) synthesized novel compounds related to this compound, demonstrating potent growth inhibition against melanoma and ovarian cancer cells Penthala, Reddy, & Crooks, 2011.
Applications in Various Fields
Corrosion Inhibition in Oil-well Tubular Steel : Yadav, Sharma, and Kumar (2015) explored compounds structurally similar to this compound as corrosion inhibitors in oil-well tubular steel Yadav, Sharma, & Kumar, 2015.
Antimicrobial Activity of Derivatives : El-Meguid (2014) synthesized derivatives containing a benzoimidazole moiety, similar to the structure , and found them effective against various bacteria and fungi El-Meguid, 2014.
Antibacterial Activity and Molecular Docking Analysis : Shanmugapriya et al. (2021) studied a compound similar to this compound for its antibacterial activity and conducted molecular docking analysis to understand its interactions at the molecular level Shanmugapriya et al., 2021.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-[1-(3,5-dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2/c1-22-16(6-11-2-4-12(10-21)5-3-11)17(24)23(18(22)25)15-8-13(19)7-14(20)9-15/h2-9H,1H3/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBNUCZBPFCDOR-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)C#N)C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C/C2=CC=C(C=C2)C#N)/C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)

![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)

![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)



![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)